Brevinin-2HSa is isolated from the skin of the Hyla japonica frog, a species native to East Asia. The skin secretions of this frog contain a variety of bioactive compounds, including antimicrobial peptides that serve as a defense mechanism against pathogens in their environment. The specific amino acid sequence and structure of Brevinin-2HSa contribute to its unique properties and effectiveness against bacteria and fungi.
Brevinin-2HSa is classified as an antimicrobial peptide (AMP). AMPs are characterized by their ability to disrupt microbial membranes, leading to cell lysis. They are generally cationic and amphipathic, which allows them to interact effectively with negatively charged microbial membranes.
Synthesis of Brevinin-2HSa can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology.
The choice of synthesis method depends on factors such as yield, purity, and cost-effectiveness. Solid-phase synthesis allows for precise control over peptide length and modifications, while recombinant methods can facilitate large-scale production and post-translational modifications.
Brevinin-2HSa has a characteristic structure typical of antimicrobial peptides, featuring a helical conformation that is stabilized by disulfide bonds. The specific arrangement of hydrophobic and hydrophilic residues contributes to its membrane-disrupting properties.
The amino acid sequence of Brevinin-2HSa has been identified as follows:
This sequence includes several positively charged residues that enhance its interaction with negatively charged bacterial membranes.
Brevinin-2HSa primarily acts through mechanisms involving membrane disruption. Upon contact with microbial membranes, it undergoes conformational changes that promote insertion into lipid bilayers, leading to pore formation or membrane destabilization.
The peptide's activity can be influenced by factors such as pH, ionic strength, and lipid composition of the target membrane. Studies have shown that Brevinin-2HSa exhibits higher activity against Gram-negative bacteria due to their unique outer membrane structure compared to Gram-positive bacteria.
The mechanism by which Brevinin-2HSa exerts its antimicrobial effects involves several steps:
Experimental studies have demonstrated that Brevinin-2HSa exhibits significant bactericidal activity against various pathogens, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported in the low micromolar range.
Brevinin-2HSa is soluble in aqueous solutions and exhibits stability under physiological conditions. Its amphipathic nature allows it to interact effectively with lipid membranes.
The peptide's stability can be affected by factors such as temperature and enzymatic degradation. It is generally resistant to proteolytic enzymes but may undergo degradation under extreme conditions.
Relevant data includes:
These properties contribute to its potential therapeutic applications as an antimicrobial agent.
Brevinin-2HSa has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4